1-Ureidocyclopentanecarboxylic acid
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Overview
Description
1-Ureidocyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring with a carboxylic acid group and a ureido group attached
Preparation Methods
The synthesis of 1-ureidocyclopentanecarboxylic acid can be achieved through several routes:
Cyclopentanecarboxylic Acid Derivatives: One common method involves the reaction of cyclopentanecarboxylic acid with urea under specific conditions to introduce the ureido group.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized to cyclopentanecarboxylic acid, which is then reacted with urea to form the desired compound.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Ureidocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ureidocyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Industry: It finds applications in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ureidocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Ureidocyclopentanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic Acid: This compound lacks the ureido group and has different chemical properties and applications.
Ureido Carboxylic Acids: These compounds share the ureido group but may have different cyclic structures, leading to variations in their reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of a cyclopentane ring with both a carboxylic acid group and a ureido group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6269-82-5 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(carbamoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c8-6(12)9-7(5(10)11)3-1-2-4-7/h1-4H2,(H,10,11)(H3,8,9,12) |
InChI Key |
YDLPVKMKYCXPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)N |
Origin of Product |
United States |
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